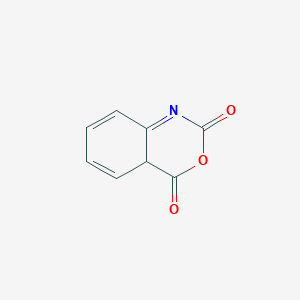
4aH-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-3,1-Benzoxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H5NO3. It is known for its unique structure, which includes a benzene ring fused to an oxazine ring with two ketone groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-3,1-benzoxazine-2,4-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot synthesis techniques to improve yield and reduce reaction times. For example, the use of cyanuric chloride and dimethylformamide as cyclizing agents has been shown to be effective in producing high yields of the compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4aH-3,1-Benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in alkaline conditions to form salicylamide.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous alkaline solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Salicylamide.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
4aH-3,1-Benzoxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4aH-3,1-benzoxazine-2,4-dione involves its hydrolysis to salicylamide, which then exerts its effects through inhibition of cyclooxygenase enzymes, leading to reduced inflammation and pain . The compound’s ability to undergo nucleophilic substitution also allows for the formation of derivatives with various biological activities .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Similar structure but different reactivity and applications.
4H-3,1-Benzoxazine-4-one: Another benzoxazine derivative with distinct chemical properties and uses.
Uniqueness
4aH-3,1-Benzoxazine-2,4-dione is unique due to its dual ketone groups, which provide distinct reactivity compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-5H |
InChI Key |
HWGSFQFKJCQMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)OC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)

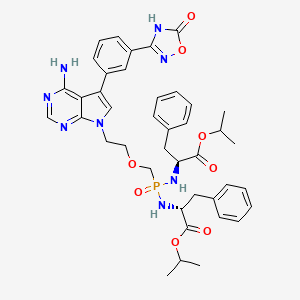
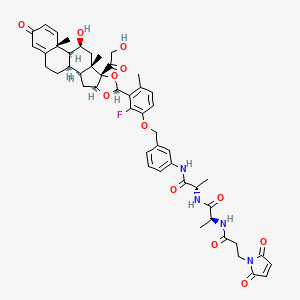
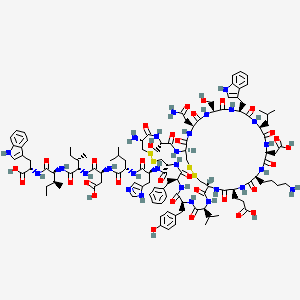
![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)

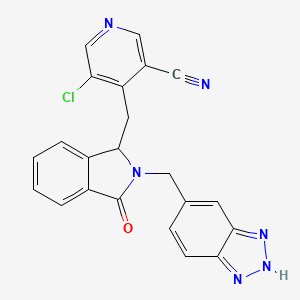

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
